4-Isopropyl-2-nitrophenol
Description
Significance within Aromatic Nitro Compound Chemistry
Aromatic nitro compounds are a class of organic molecules that are fundamental to both industrial and academic chemistry. iloencyclopaedia.org They are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes it susceptible to nucleophilic aromatic substitution. musechem.com These compounds are often used as intermediates in the synthesis of a wide variety of other chemicals, including dyes, pharmaceuticals, and explosives. govinfo.gov
4-Isopropyl-2-nitrophenol serves as a case study in the reactions of aromatic nitro compounds. For instance, the nitration of 4-isopropylphenol (B134273) to produce this compound is a classic example of electrophilic aromatic substitution. rsc.orgrsc.org The regioselectivity of this reaction, where the nitro group is directed to the position ortho to the hydroxyl group, is a subject of academic interest. rsc.orgrsc.org Studies have investigated the kinetics and product distribution of such nitration reactions under various conditions, providing insights into the mechanisms of electrophilic aromatic substitution on substituted phenols. rsc.orgrsc.org
The presence of both a nitro group and a hydroxyl group on the same aromatic ring in this compound also allows for the study of intramolecular interactions, such as hydrogen bonding between the phenolic proton and the oxygen atoms of the nitro group. These interactions can influence the compound's physical and spectroscopic properties.
Relevance in Substituted Phenol (B47542) Studies
Substituted phenols are a broad class of compounds that are of significant interest due to their diverse applications and the influence of substituents on the properties of the phenol ring. pjoes.com The nature and position of the substituents can dramatically alter the acidity, reactivity, and biological activity of the phenol. mdpi.com
This compound is a valuable model compound in the study of substituted phenols. The interplay between the electron-donating isopropyl group and the electron-withdrawing nitro group provides a platform to investigate the combined effects of these substituents on the phenolic properties. rsc.orgrsc.org For example, the pKa value of this compound, which is a measure of its acidity, is influenced by both groups. lookchem.comchemicalbook.com Computational studies have been employed to predict the pKa of substituted phenols, including those with nitro groups, to understand the electronic effects at play. mdpi.com
Furthermore, the reactions of the hydroxyl group in this compound, such as etherification or esterification, can be studied to understand how the presence of the ortho-nitro group and para-isopropyl group affects its nucleophilicity and steric hindrance. The compound can also be used as a starting material for the synthesis of other more complex substituted phenols, contributing to the development of new synthetic methodologies. musechem.com
Chemical and Physical Properties of this compound
The chemical and physical properties of this compound are determined by its molecular structure.
Interactive Data Table: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H11NO3 | lookchem.comnih.gov |
| Molecular Weight | 181.19 g/mol | nih.gov |
| Melting Point | 54-56 °C | lookchem.comchemicalbook.com |
| Boiling Point | 131-133 °C (at 19 Torr) | lookchem.comchemicalbook.com |
| Density | 1.134 g/cm³ | lookchem.comchemicalbook.com |
| pKa | 7.41 ± 0.14 (Predicted) | lookchem.comchemicalbook.com |
| LogP | 2.94700 | lookchem.com |
Synthesis of this compound
A common laboratory synthesis of this compound involves the direct nitration of 4-isopropylphenol. prepchem.com In a typical procedure, 4-hydroxycumene (4-isopropylphenol) is treated with nitric acid in water. prepchem.com The reaction is initially cooled with ice and then allowed to proceed at room temperature. prepchem.com After the reaction is complete, the product is extracted with an organic solvent, such as ethyl acetate (B1210297), and purified by silica (B1680970) gel column chromatography to yield this compound. prepchem.com
Interactive Data Table: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Source(s) |
| 4-Hydroxycumene | 70% Nitric acid, Water | Ice cooling, then room temperature for 40 minutes | This compound | Not explicitly stated, but 5.07 g obtained from 5.0 g starting material | prepchem.com |
| 4-Isopropylphenol | Nitric acid, Copper(II) nitrate (B79036), Water | 20 - 25 °C for 2 hours | This compound | 95.1% | lookchem.com |
| 4-Isopropylphenol | Chloro-trimethyl-silane, Copper(II) sulfate (B86663) pentahydrate, Guanidine nitrate, Acetonitrile (B52724) | 20 °C | This compound | 87.0% | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYODOKUESLGDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-10-9 | |
| Record name | 2-nitro-4-(propan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Regioselective Nitration Approaches to Substituted Phenols
Regioselective nitration is a critical process for producing specific isomers of nitrophenols, which are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. ias.ac.inias.ac.in The directing effect of the hydroxyl group on the phenol (B47542) ring strongly favors electrophilic substitution at the ortho and para positions. youtube.com Consequently, the nitration of 4-substituted phenols can yield a mixture of products, making selectivity a key challenge.
Direct nitration is a conventional and widely used method for introducing a nitro group onto an aromatic ring. chemcess.com For highly reactive substrates like phenols, this can often be achieved using nitric acid, sometimes in combination with a strong acid catalyst like sulfuric acid. libretexts.orgmasterorganicchemistry.combyjus.com The reaction of 4-hydroxycumene (4-isopropylphenol) with 70% nitric acid in water, for instance, yields 4-isopropyl-2-nitrophenol. prepchem.com In this electrophilic aromatic substitution reaction, the nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile. masterorganicchemistry.comyoutube.com
However, direct nitration of phenols can be fraught with challenges, including over-nitration, oxidation of the substrate leading to tarry by-products, and poor regioselectivity. ias.ac.inlibretexts.org To mitigate these issues, milder reaction conditions and alternative nitrating agents are often employed. The use of dilute nitric acid can provide modest yields of nitrated phenols. libretexts.org Various metal nitrates, such as bismuth(III) nitrate (B79036) pentahydrate, have also been used as efficient and convenient nitrating reagents for phenolic compounds under ambient, catalyst-free conditions. acs.org
The choice of solvent can also significantly influence the outcome of direct nitration. Studies on the nitration of phenol and various 4-substituted phenols with metal nitrates in different anhydrous organic solvents have demonstrated that high selectivity for either mono- or dinitro compounds can be achieved by carefully selecting the solvent and reaction conditions.
| Nitrating Agent | Substrate | Key Findings | Reference |
|---|---|---|---|
| 70% Nitric Acid | 4-Hydroxycumene | Yields this compound. | prepchem.com |
| Dilute Nitric Acid | Phenol | Provides modest yields of nitrated phenols. | libretexts.org |
| Bismuth(III) nitrate pentahydrate | Phenolic compounds | Efficient nitration under ambient, catalyst-free conditions. | acs.org |
| Metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Phenol and 4-substituted phenols | Solvent and reaction conditions influence selectivity for mono- or dinitration. |
Indirect methods for introducing a nitro group into an aromatic system exist but are of limited industrial significance for the synthesis of compounds like this compound. chemcess.com These methods include the oxidation of nitroso or amino compounds, the Sandmeyer reaction involving the replacement of a diazonium group, the rearrangement of nitramines, and nucleophilic displacement reactions. chemcess.com
A notable indirect approach involves the use of a blocking group. For example, to achieve para-nitration of phenol with greater selectivity, the ortho positions can be temporarily blocked. youtube.com This strategy, however, is more relevant for controlling regioselectivity when the desired product is the para-isomer, rather than the ortho-isomer as in the case of this compound.
Another indirect technique that has been explored for phenols involves nitrosation followed by oxidation. Reacting phenols with nitrous acid (HNO₂) can lead to the formation of nitrosophenols, which can then be oxidized to the corresponding nitrophenols. youtube.com This two-step process can sometimes offer better control over regioselectivity compared to direct nitration.
To address the challenges of selectivity and harsh reaction conditions associated with traditional nitration methods, various catalytic systems have been developed. ias.ac.in These catalysts, which can be either homogeneous or heterogeneous, aim to facilitate the reaction under milder conditions and improve the yield of the desired isomer. rsc.org
Homogeneous catalysts are dissolved in the reaction medium, allowing for intimate contact with the reactants. In the context of phenol nitration, phase-transfer catalysts (PTCs) have proven effective. acs.orgpjsir.org PTCs, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase containing nitric acid and an organic phase with the phenol). acs.orgresearchgate.net This approach allows for the use of dilute nitric acid under mild conditions, leading to highly selective nitration. acs.org TBAB, in particular, has been identified as a highly effective catalyst for the conversion of phenolic compounds to their ortho-nitro derivatives. pjsir.org
Other homogeneous catalytic systems include the use of metal nitrates in the presence of an acid catalyst. For example, the nitration of phenols has been achieved with high regioselectivity using ammonium (B1175870) nitrate (NH₄NO₃) and potassium hydrogen sulfate (B86663) (KHSO₄) as a catalyst. dergipark.org.tr
Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and often, enhanced regioselectivity due to shape-selective properties. ias.ac.inresearchgate.net Solid acid catalysts, in particular, have been extensively investigated for the nitration of phenols. crimsonpublishers.com
The use of a combination of sodium nitrate and inorganic acidic salts like Mg(HSO₄)₂ or NaHSO₄·H₂O in the presence of wet silica (B1680970) has been reported as a mild and heterogeneous method for the nitration of phenols. nih.govmdpi.com This system effectively acts as a solid equivalent of nitric acid and allows for simple work-up procedures. nih.gov
Zeolites are crystalline aluminosilicates with well-defined pore structures, which can impart shape selectivity to catalytic reactions. ias.ac.inresearchgate.net They have emerged as promising catalysts for the regioselective nitration of aromatic compounds. ias.ac.inresearchgate.net The acidic sites within the zeolite framework can activate the nitrating agent, while the constrained environment of the pores can influence the orientation of the substrate and the incoming electrophile, thereby controlling the product distribution. ias.ac.in
Several types of zeolites have been investigated for the nitration of phenols. Zeolite Hβ has been shown to be an active catalyst for the nitration of phenol, with the Si/Al ratio influencing the product distribution. cardiff.ac.uk Lower Si/Al ratios tend to favor a more even distribution of ortho- and para-nitrophenols, while higher ratios can lead to a preference for the ortho-isomer. cardiff.ac.uk H-mordenite, another large-pore zeolite, has demonstrated a high predominance of the ortho-nitrophenol product. cardiff.ac.uk
Zeolite Y (HY) has also been utilized as an efficient catalyst for the nitration of aromatic compounds, including phenols. rsc.orggoogle.com It can facilitate the reaction with high yields and regioselectivity under mild conditions. rsc.org The use of zeolites like Hβ and HY in combination with a nitrogen dioxide-oxygen system has been shown to lead to high yields and significant para-selectivity in the nitration of halogenobenzenes, highlighting the potential of these catalysts to control isomer distribution. researchgate.net
| Zeolite Catalyst | Key Features | Selectivity Outcome | Reference |
|---|---|---|---|
| Hβ | Large-pore zeolite. | Si/Al ratio influences ortho/para selectivity. Lower ratios give a more even distribution, while higher ratios favor the ortho-isomer. | cardiff.ac.uk |
| H-mordenite | Large-pore zeolite with a more restrictive channel structure. | High predominance of the ortho-nitrophenol product. | cardiff.ac.uk |
| HY | Large-pore zeolite. | Efficient for nitration with high yields and regioselectivity. | rsc.orggoogle.com |
Heterogeneous Catalysis in Nitrophenol Synthesis
Influence of Reaction Parameters on Synthesis Selectivity and Yield
The outcome of the nitration of 4-isopropylphenol (B134273) is highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, reaction time, solvent, and the choice of nitrating agent is crucial for maximizing the yield of this compound while minimizing the formation of the isomeric 4-isopropyl-3-nitrophenol and dinitrated byproducts.
Temperature and reaction time are critical, interdependent parameters in the nitration of 4-isopropylphenol. A specific synthetic procedure for this compound involves the dropwise addition of 70% nitric acid to a suspension of 4-hydroxycumene (4-isopropylphenol) in water while cooling with ice. prepchem.com Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 40 minutes. prepchem.com This procedure suggests that an initial low temperature is necessary to control the exothermic nature of the reaction and potentially enhance ortho-selectivity, followed by a period at room temperature to ensure completion of the reaction.
Kinetic modeling of nitration reactions has shown that reaction rates generally increase with temperature. beilstein-journals.org However, higher temperatures can also lead to a decrease in selectivity and the formation of undesired byproducts. Therefore, a balance must be struck to achieve a reasonable reaction rate and high selectivity. The optimal temperature and time will also be influenced by the specific catalytic system and nitrating agent employed.
The choice of solvent can significantly impact the regioselectivity and yield of the nitration of phenols. In the nitration of various 4-substituted phenols using metal nitrates, anhydrous organic solvents are typically employed. scispace.com The polarity and coordinating ability of the solvent can influence the nature of the active nitrating species and its interaction with the phenol substrate.
For instance, in the nitration of phenol with copper(II) nitrate trihydrate, a change in solvent from acetone (B3395972) to ethyl acetate (B1210297) was found to alter the ratio of ortho to para isomers. scispace.com While acetone gave a lower ortho/para ratio, ethyl acetate increased the proportion of the ortho isomer. scispace.com Dichloromethane is another commonly used inert solvent in nitration reactions, particularly in phase-transfer catalyzed systems. google.comgoogle.com The use of aqueous media, on the other hand, can sometimes lead to complex reaction mixtures and more challenging work-up procedures. scispace.com Studies on the photochemistry of nitrophenols have indicated that solvent effects on their electronic structure are generally minimal, though this is less directly relevant to their synthesis. rsc.orgnsf.gov
The choice of nitrating agent is a key determinant of the outcome of the nitration of 4-isopropylphenol. A variety of reagents have been utilized, each with its own characteristics regarding reactivity and selectivity.
Nitric Acid: Concentrated or fuming nitric acid, often in combination with sulfuric acid, is a traditional and potent nitrating agent. However, for activated substrates like phenols, milder conditions are often preferred to avoid over-nitration and oxidation. A synthesis of this compound uses 70% nitric acid in water, demonstrating that controlled conditions can lead to the desired mono-nitrated product. prepchem.com The concentration of nitric acid is critical; dilute nitric acid can favor mono-nitration.
Cerium(IV) Ammonium Nitrate (CAN): Cerium(IV) ammonium nitrate is a versatile one-electron oxidizing agent that can also serve as an effective nitrating reagent for aromatic compounds, particularly in acetonitrile (B52724) as a solvent. drugfuture.comwikipedia.orgrsc.org While the nitration of alkylbenzenes with CAN shows similar selectivity to nitric acid, its reactions with more activated substrates like anisole (B1667542) can be anomalous. rsc.org CAN is considered an eco-friendly catalyst for some reactions and its application in the nitration of 4-isopropylphenol could offer a milder alternative to traditional methods.
Isopropyl Nitrate: Alkyl nitrates, such as isopropyl nitrate, are used as nitrating agents, often in conjunction with an acid catalyst. google.comgoogle.comresearchgate.net This method can be employed under phase-transfer catalysis conditions. google.comgoogle.com The use of isopropyl nitrate in dichloroethane over zeolite catalysts has been investigated for the mononitration of phenol, showing a preference for the ortho-isomer. researchgate.net This suggests that isopropyl nitrate could be a suitable reagent for the selective synthesis of this compound.
The concentration of the nitrating agent relative to the substrate is also a crucial factor. An excess of the nitrating agent can lead to the formation of dinitrated products. Typically, a slight excess (1.2-2.5 molar equivalents) of the nitrating agent is used for mono-nitration. google.comgoogle.com
| Nitrating Agent | Catalyst/Conditions | Key Features | References |
| Nitric Acid (70%) | Water, ice cooling then room temp. | Direct and straightforward method. | prepchem.com |
| Cerium(IV) Ammonium Nitrate | Acetonitrile | Milder, eco-friendly potential. | wikipedia.orgrsc.org |
| Isopropyl Nitrate | Acid catalyst, PTC, or zeolites | Can favor ortho-nitration. | google.comgoogle.comresearchgate.net |
Reduction Chemistry of the Nitro Group in Aromatic Compounds
The reduction of the nitro group is one of the most studied reactions in organic synthesis due to the prevalence of nitroaromatics and the industrial importance of their corresponding amines. wikipedia.orgrsc.org The process can be achieved through various chemical pathways, each offering distinct advantages in terms of selectivity, efficiency, cost, and environmental impact. These methods can be broadly categorized into catalytic hydrogenation, chemical reduction, electrochemical reduction, photocatalytic processes, and biocatalytic mechanisms. The choice of method dictates the reaction's progression and can be tailored to isolate specific intermediates or to drive the reaction to completion to form the amine. mdpi.com
Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatics on an industrial scale. mt.comwikipedia.org This process typically involves the use of molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. rsc.org
The reaction proceeds through a stepwise addition of hydrogen across the nitrogen-oxygen bonds. researchgate.net The nitroaromatic compound is adsorbed onto the surface of the catalyst, where the reaction with activated hydrogen occurs. frontiersin.org The common pathway involves the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine product is generated. mt.comfrontiersin.org However, the accumulation of these hydroxylamine intermediates can be hazardous as they are often unstable and can decompose exothermically. mt.com To mitigate this risk and improve product purity by preventing the formation of azo or azoxy side products, catalytic amounts of additives like vanadium compounds can be introduced. google.com
A variety of metal catalysts are effective for this transformation, with the choice depending on factors like cost, selectivity, and reaction conditions.
Table 1: Common Catalysts and Conditions for Catalytic Hydrogenation of Nitroaromatics
| Catalyst | Typical Conditions | Advantages | Notes |
|---|---|---|---|
| Palladium-on-carbon (Pd/C) | H₂ (1-5 atm), Room temperature, Methanol/Ethanol solvent | High activity and selectivity, works under mild conditions. researchgate.net | Most common laboratory and industrial catalyst. |
| Platinum(IV) oxide (PtO₂) | H₂ (1-3 atm), Room temperature, Acetic acid/Ethanol solvent | Very active, can also reduce the aromatic ring under harsher conditions. wikipedia.orggoogle.com | Often used when other catalysts fail. |
| Raney Nickel (Raney Ni) | H₂ (high pressure), Elevated temperature, Ethanol solvent | Lower cost than noble metals. wikipedia.org | Requires more vigorous conditions, may lack chemoselectivity. |
| Rhodium-on-carbon (Rh/C) | H₂ pressure, various solvents (e.g., supercritical CO₂) | High activity, can be used to control stereoselectivity in substituted rings. google.comrsc.org | Can also promote ring hydrogenation. researchgate.net |
Chemical reduction utilizes stoichiometric or catalytic amounts of a chemical reducing agent to convert the nitro group to an amine. These methods offer versatility and are often more convenient for laboratory-scale synthesis where high-pressure hydrogenation equipment is unavailable.
Metal-Acid Systems: This is a classic method for nitro group reduction. The reaction involves a single electron transfer from the metal to the nitro compound, with the acid serving as a proton source. rsc.org Iron in acidic media (the Béchamp reduction) is a historically significant and cost-effective method. wikipedia.orgrsc.org Other common systems include tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and zinc (Zn) in acidic or neutral media. wikipedia.orgmdpi.com The choice of metal and acid can influence the reaction's selectivity and vigor.
Hydrazine (N₂H₄): Hydrazine hydrate (B1144303) is a powerful reducing agent that acts as a hydrogen donor, typically in the presence of a catalyst. mdpi.com Common catalysts include Raney nickel, palladium-on-carbon (Pd/C), and rhodium. wikipedia.orgmdpi.com This method is advantageous as the byproducts are nitrogen gas and water, and it avoids the use of high-pressure hydrogen. The reaction temperature can be controlled to manage selectivity, with lower temperatures sometimes favoring the formation of hydroxylamine intermediates. wikipedia.org
Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, but it is generally incapable of reducing nitroaromatics on its own under normal conditions. jsynthchem.comorientjchem.org However, its reducing power is dramatically enhanced when used in combination with a transition metal catalyst. orientjchem.org These systems generate highly active transition metal borides or nanoparticles in situ, which are the true catalytic species. orientjchem.org The reaction proceeds through a combination of hydride attack and catalytic hydrogenation from hydrogen gas evolved during the reaction. orientjchem.org This method is often rapid, efficient, and proceeds under mild conditions at room temperature. jsynthchem.comnih.gov
Table 2: Comparison of Chemical Reduction Methods for Nitroaromatics
| Reducing System | Typical Conditions | Key Features |
|---|---|---|
| Fe / HCl or Acetic Acid | Refluxing in aqueous acid | Inexpensive, widely used industrially. Generates significant metallic waste. wikipedia.orgrsc.org |
| SnCl₂ / HCl | Concentrated HCl, room temperature to gentle warming | Effective and reliable laboratory method. wikipedia.org |
| Zn / NH₄Cl | Aqueous ammonium chloride, room temperature | Mild conditions, can selectively produce the hydroxylamine. wikipedia.org |
| Hydrazine / Raney Ni | Ethanol, room temperature to reflux | Avoids H₂ gas; byproducts are N₂ and H₂O. wikipedia.orgmdpi.com |
| NaBH₄ / Ni(OAc)₂ | Methanol or Ethanol/Water, room temperature | Fast, high yields, mild conditions, versatile for various substrates. orientjchem.org |
| NaBH₄ / Pd/C | Various solvents | Highly efficient, combines hydride reduction with catalytic transfer hydrogenation. nih.gov |
Electrochemical reduction offers a green and highly controllable alternative to traditional chemical methods, as it uses electrons as the "reagent," thereby minimizing waste. acs.orgacs.org The reduction of nitroaromatic compounds occurs at the cathode surface through a sequence of electron and proton transfer steps. dtic.mil
The process is highly dependent on the experimental conditions, particularly the pH of the electrolyte and the cathode material. acs.orgmdpi.com In a typical pathway, the nitro group undergoes a series of two-electron, two-proton steps. acs.org The first step forms the nitroso intermediate, which is more easily reduced than the starting nitro compound. This leads to a subsequent rapid reduction to the hydroxylamine. acs.org The hydroxylamine can be the final product, especially in neutral or alkaline conditions, or it can be further reduced to the amine, a process favored in acidic media. acs.orgmdpi.com
The reduction potential required for these transformations is a key parameter. For instance, in aqueous solutions, nitrobenzene (B124822) is first reduced to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline, with each step having a characteristic potential that is pH-dependent. acs.org The choice of electrode material (e.g., copper, cobalt, platinum, gold) also plays a crucial role in the reaction's efficiency and selectivity. mdpi.comresearchgate.net
Table 3: Key Aspects of Electrochemical Reduction of Nitroaromatics
| Parameter | Influence on Reduction | Example |
|---|---|---|
| pH | Determines the final product. Acidic conditions favor the amine, while neutral/alkaline conditions can yield the hydroxylamine. acs.org | Reduction of 4-nitrophenol (B140041) in acidic media favors the formation of 4-aminophenol. mdpi.com |
| Cathode Material | Affects the reaction rate and selectivity through catalytic activity and hydrogen overpotential. researchgate.net | Devarda copper and Raney cobalt electrodes have shown high chemoselectivity for the nitro group. researchgate.net |
| Applied Potential | Controls the driving force for the electron transfer. Can be tuned to selectively target specific reduction steps. | A controlled potential can be used to stop the reaction at the hydroxylamine stage. |
| Solvent | Influences the solubility of the substrate and the mechanism of proton transfer. | Studies in dimethylformamide (DMF) have shown temperature-dependent mechanism changes for 4-nitrophenol reduction. rsc.org |
Photocatalysis represents an environmentally friendly approach that utilizes light energy to drive the reduction of nitroaromatics. benthamdirect.comrsc.org This method typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or cadmium sulfide (B99878) (CdS), suspended in a solution containing the nitroaromatic compound. acs.orgresearchgate.net
The fundamental mechanism involves the absorption of photons with energy greater than the semiconductor's bandgap, which excites an electron from the valence band to the conduction band, creating an electron-hole pair. acs.org The photogenerated electrons act as the reducing agent for the nitroaromatic compound adsorbed on the catalyst's surface. Simultaneously, the holes in the valence band are consumed by a sacrificial electron donor, often an alcohol or formic acid, which prevents the recombination of the electron-hole pair. rsc.org
The reduction can proceed through a direct hydrogenation pathway to form the amine or an indirect pathway involving condensation reactions between intermediates, leading to products like azoxybenzene (B3421426) and azobenzene, which can then be further reduced to the corresponding amine. rsc.orgresearchgate.net The reaction conditions, including the choice of catalyst, solvent, and hole scavenger, can be tuned to control the product selectivity. benthamdirect.com
Table 4: Examples of Photocatalytic Systems for Nitroaromatic Reduction
| Photocatalyst | Light Source | Sacrificial Agent | Key Findings |
|---|---|---|---|
| CdS Nanorods | Visible Light | Ammonium formate (B1220265) (AF) in ethanol | An anaerobic atmosphere is crucial. The reaction proceeds via both direct (nitro → nitroso → hydroxylamine → amine) and indirect (via azoxybenzene) routes. rsc.org |
| g-C₃N₄ (Graphitic Carbon Nitride) | Visible Light | Isopropanol | Can selectively produce azoxy- and azo-aromatics depending on the light wavelength and reaction time. researchgate.net |
| TiO₂ | UV or Simulated Sunlight | Alcohols, Formic acid | A widely studied, stable, and inexpensive photocatalyst. Doping with elements like carbon and nitrogen can enhance its activity under visible light. acs.orgfrontiersin.orgnih.gov |
| Metal-Modified Semiconductors (e.g., Au/CdS) | Visible Light | Various hole scavengers | Noble metal co-catalysts can promote electron transfer and enhance the reduction efficiency. rsc.org |
Biocatalytic reduction employs enzymes, primarily from bacteria, to catalyze the reduction of nitroaromatic compounds. oup.comnih.gov This approach is a cornerstone of green chemistry, offering high selectivity under mild aqueous conditions. The key enzymes responsible for this transformation are nitroreductases (NRs). oup.comresearchgate.net
Nitroreductases are flavoenzymes that utilize reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a source of reducing equivalents (electrons). researchgate.netoup.com The reaction mechanism involves the transfer of electrons from NAD(P)H to the enzyme's flavin cofactor (FMN or FAD), which in turn reduces the nitro group. The reduction occurs in successive two-electron steps, proceeding through the nitroso and hydroxylamine intermediates to ultimately form the amine. researchgate.netoup.com
The efficiency and outcome of the biocatalytic reduction can be influenced by the specific nitroreductase used and the electronic properties of the substituents on the aromatic ring. oup.com While highly promising, challenges in biocatalysis include the potential for incomplete reduction, where the reaction may stop at the hydroxylamine stage, and the need for costly cofactor regeneration systems. researchgate.netresearchgate.net
Table 5: Characteristics of Biocatalytic Reduction of Nitroaromatics
| Enzyme Type | Cofactor | Mechanism | Advantages | Challenges |
|---|---|---|---|---|
| Bacterial Nitroreductases (e.g., from Bacillus, Enterobacter) | NAD(P)H | Flavin-mediated, stepwise two-electron reduction via nitroso and hydroxylamine intermediates. researchgate.netoup.com | High selectivity, mild reaction conditions (aqueous, neutral pH, room temp.), environmentally friendly. researchgate.net | Cofactor cost, potential for incomplete reduction, substrate scope limitations. researchgate.netresearchgate.net |
| Fungal Systems (Phanerochaete chrysosporium) | Various | Can mineralize some nitroaromatics through complex degradation pathways. nih.gov | Ability to degrade highly persistent compounds. | Slower reaction rates compared to isolated enzymes. |
| Anaerobic Bacteria (Clostridium, Desulfovibrio) | Various | Can reduce nitro groups to amines, sometimes using the compound as a nitrogen source. nih.gov | Useful in bioremediation of contaminated soils and water. | Often involves complex microbial consortia. |
Advanced Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
A suite of sophisticated spectroscopic techniques is employed to rigorously characterize 4-Isopropyl-2-nitrophenol.
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, RP-HPLC-UV)
Coupled chromatographic and spectroscopic methods are powerful tools for the separation and identification of this compound from complex mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. gcms.czgcms.cz In GC-MS, the compound is first separated from other components in a gas chromatograph before being ionized and detected by a mass spectrometer. gcms.cz The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification. For nitrophenols, derivatization, such as methylation with trimethylsilyldiazomethane, can improve chromatographic peak shape and lower detection limits, providing clearer and more reliable results. nih.gov A typical GC-MS analysis of this compound would involve a capillary column, such as a DB-5MS, and an electron ionization source. copernicus.org
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): RP-HPLC is a cornerstone technique for the analysis of phenolic compounds. americanpharmaceuticalreview.comnih.govresearchgate.net For this compound, a C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govchromatographyonline.com UV detection is particularly effective due to the presence of the chromophoric nitrophenol group. americanpharmaceuticalreview.com The absorption maximum is often observed around 290 nm to 405 nm, depending on the pH and the specific mobile phase composition. nih.gov Isocratic elution can provide baseline separation of nitrophenol isomers and their metabolites in a relatively short analysis time. nih.gov
| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection Method | Key Findings |
|---|---|---|---|---|
| GC-MS | Capillary column (e.g., DB-5MS) copernicus.org | Helium lcms.cz | Electron Ionization (EI) Mass Spectrometry copernicus.org | Provides a unique fragmentation pattern for identification. Derivatization can improve peak shape and sensitivity. nih.gov |
| RP-HPLC-UV | C18 column nih.gov | Acetonitrile/Methanol and aqueous buffer nih.govchromatographyonline.com | UV-Vis Detector (e.g., 290-405 nm) nih.gov | Allows for quantification and purity assessment. Separation of isomers and metabolites is achievable. nih.gov |
Vibrational Spectroscopy Applications (FTIR, Raman Spectroscopy)
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key vibrational modes include the O-H stretching of the phenolic hydroxyl group, the asymmetric and symmetric stretching of the nitro group, and various C-H and C=C stretching and bending vibrations of the aromatic ring and isopropyl group. For nitrophenols in general, the nitro group stretches are typically strong and appear in the regions of 1575-1520 cm⁻¹ (asymmetric) and 1335-1300 cm⁻¹ (symmetric). researchgate.net
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and molecular symmetry. For nitrophenols, Raman spectra can be used to study the vibrational modes of the carbon skeleton and the nitro group. jst.go.jp In some cases, photo-induced changes can be monitored, such as the reduction of a nitrophenol, by observing changes in the Raman bands. aip.org
Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. While GC-MS utilizes electron ionization, electrospray ionization (ESI-MS) is another common technique, particularly when coupled with liquid chromatography. The molecular ion peak confirms the compound's molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern in the mass spectrum reveals characteristic losses of functional groups, such as the nitro group (NO₂) and parts of the isopropyl group, which aids in structural confirmation.
X-ray Diffraction Studies for Solid-State Characterization (e.g., Powder XRD)
X-ray diffraction (XRD) is essential for characterizing the solid-state structure of crystalline compounds like this compound. Powder XRD (pXRD) is used to identify the crystalline phases and assess the purity of a bulk sample. The resulting diffraction pattern, with its characteristic peak positions and intensities, is unique to the compound's crystal lattice. researchgate.netresearchgate.net For similar compounds, XRD has been used to confirm the crystalline nature and determine the crystal system and space group. jst.go.jparabjchem.org While specific single-crystal XRD data for this compound is not widely published, powder XRD would be a standard technique to confirm its crystallinity and phase identity. researchgate.net
UV-Visible Spectrophotometry for Reaction Monitoring and Product Analysis
UV-Visible spectrophotometry is a straightforward and effective method for quantitative analysis and for monitoring reactions involving this compound. The nitrophenol chromophore absorbs strongly in the UV-visible region. The position of the maximum absorbance (λmax) is sensitive to pH, with the deprotonated nitrophenolate form absorbing at a longer wavelength (around 400 nm) compared to the protonated form. mdpi.comresearchgate.net This property is exploited to monitor the progress of reactions, such as its reduction to the corresponding aminophenol, which results in a decrease in the absorbance at 400 nm. mdpi.com It is also used for the quantitative determination of the compound in various samples. copernicus.orgrsc.org
Computational Chemistry and Quantum Chemical Studies
Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the molecular properties of this compound.
Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric, electronic, and spectroscopic properties of molecules. epjap.org For nitrophenols, DFT methods can be employed to:
Optimize the molecular geometry , predicting bond lengths and angles that can be compared with experimental data. epjap.org
Calculate vibrational frequencies , aiding in the assignment of experimental FTIR and Raman spectra. epjap.orgresearchgate.net
Analyze the electronic structure , including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides information about the molecule's reactivity and electronic transitions. epjap.org
Predict spectroscopic properties , such as NMR chemical shifts. epjap.org
Model reaction mechanisms and pKa values , providing insights into the compound's reactivity and acid-base properties. torvergata.it
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is used to calculate excited-state properties and to simulate UV-visible absorption spectra. rsc.org These calculations can help to understand the electronic transitions responsible for the observed absorption bands and to investigate the influence of the solvent on the photochemistry of the molecule. rsc.org
| Computational Method | Predicted Properties | Significance |
|---|---|---|
| DFT | Optimized geometry, vibrational frequencies, HOMO-LUMO energies, NMR shifts epjap.org | Complements experimental data, aids in spectral assignment, and provides insight into electronic structure and reactivity. |
| TD-DFT | Excited-state energies, UV-visible absorption spectra rsc.org | Helps to understand electronic transitions and photochemistry. |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a versatile and widely used method for investigating the electronic structure and properties of molecules like this compound. wikipedia.orgnih.gov DFT calculations are instrumental in predicting a range of molecular properties, including vibrational frequencies for comparison with experimental infrared and Raman spectra, and estimating the pKa value of the phenolic hydroxyl group. The reliability of DFT stems from its ability to model electron correlation at a lower computational cost compared to other high-level methods. wikipedia.org
Different functionals can be employed within DFT to achieve varying levels of accuracy and to better describe specific molecular phenomena. For instance, the B3LYP functional is noted for its versatility with small and medium-sized organic molecules. mdpi.com For describing long-range interactions, such as those involved in hydrogen bonding, CAM-B3LYP is often preferred. mdpi.com The wB97XD functional includes corrections for dispersion, making it suitable for analyzing van der Waals interactions. mdpi.com In the context of predicting properties like pKa, DFT calculations have been performed using various functionals including wB97XD, B3PW91, B3LYP, and CAM-B3LYP, often in conjunction with a basis set like 6-311G+dp and solvation models such as SMD, CPCM, and IEFPCM. mdpi.com Such computational studies are crucial for understanding and predicting the behavior of complex systems at an atomic level. wikipedia.org
Interactive Table of DFT Functionals and Their Applications
| DFT Functional | Primary Application/Strength | Reference |
|---|---|---|
| B3LYP | Versatile for small and medium-sized organic molecules. | mdpi.com |
| CAM-B3LYP | Effective for describing long-range interactions and hydrogen bonds. | mdpi.com |
| wB97XD | Includes empirical dispersion correction for van der Waals interactions. | mdpi.com |
| B3PW91 | Reliable due to its exchange- and gradient-corrected correlation functionals. | mdpi.com |
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations represent another powerful computational approach for studying molecular systems "from first principles," without reliance on empirical parameters. ru.nl While generally more computationally intensive than DFT, ab initio methods can provide highly accurate results. mdpi.com These calculations have been applied to various organic molecules to determine optimized geometries, charge distributions, and potential energy surfaces. ru.nl For instance, in studies of related phenol (B47542) compounds, ab initio calculations have been used to investigate conformational preferences and the energies of different conformers. researchgate.net Although DFT is often preferred for its balance of accuracy and computational cost, ab initio methods remain a critical tool for benchmarking and for calculations requiring the highest level of theoretical accuracy. mdpi.comru.nl
Analysis of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Energy Gaps)
The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epjap.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive and more easily polarized. researchgate.net
For nitrophenol derivatives, the HOMO and LUMO are typically calculated using methods like DFT. For 4-nitrophenol (B140041), the HOMO-LUMO energy gap has been calculated to be 3.76 eV. epjap.orgresearchgate.net These calculations reveal the distribution of electron density within the molecule. epjap.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. researchgate.net Analysis of these orbitals helps in understanding electronic transitions and the reactivity of the molecule towards electrophiles and nucleophiles. epjap.orgthaiscience.info
Interactive Table of Calculated HOMO-LUMO Energy Gaps
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| 4-Nitrophenol | Not specified | Not specified | 3.76 | HF and DFT/B3YLP with 6-311+G basis set | epjap.orgresearchgate.net |
| p-Nitroaniline | Not specified | Not specified | 3.8907 | B3LYP/6-311G(d,p) | thaiscience.info |
| p-Isopropylaniline | Not specified | Not specified | 5.2968 | B3LYP/6-311G(d,p) | thaiscience.info |
Investigation of Substituent Effects on Reactivity and Stability
Conversely, electron-donating groups, such as alkyl groups (e.g., isopropyl), tend to decrease the acidity of phenols. researchgate.net These groups increase the electron density on the hydroxyl group, making the proton less likely to be released. researchgate.net The interplay of these substituent effects determines the specific chemical properties of this compound, influencing its pKa and its reactivity in various chemical reactions. uomustansiriyah.edu.iq
Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for modeling reaction mechanisms, allowing researchers to explore potential reaction pathways and characterize the transition states involved. nih.gov For phenolic compounds, this includes modeling processes like nitration, reduction of the nitro group, and oxidation of the phenolic group. For example, the reduction of a nitro group to an amino group can be modeled to understand the intermediates and energy barriers of the reaction.
Kinetic studies of related compounds, such as the reduction of 4-nitrophenol, often assume a Langmuir-Hinshelwood model where the reaction proceeds on the surface of a catalyst. acs.org Computational modeling can complement these experimental studies by providing detailed energetic landscapes of the reaction, which are often difficult to obtain through experimental means alone. nih.gov These models can elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can identify key intermediates. acs.org
Intermolecular and Intramolecular Interaction Analysis
The structure and properties of nitrophenols are significantly influenced by hydrogen bonding. 2-nitrophenol (B165410) can form an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. vedantu.com This internal bonding leads to different physical properties compared to its isomers. vaia.com In contrast, 4-nitrophenol, where the groups are too far apart for intramolecular bonding, engages in intermolecular hydrogen bonding with neighboring molecules. vedantu.comvaia.com This results in stronger intermolecular forces, affecting properties like melting and boiling points. vaia.com
In this compound, the presence of the hydroxyl and nitro groups in ortho positions suggests the potential for intramolecular hydrogen bonding. Computational studies on similar molecules, like 2-isopropylphenol, have investigated the conformational preferences arising from interactions between the hydroxyl and isopropyl groups, sometimes involving weak C-H···O interactions. researchgate.net These non-covalent interactions, both within the molecule and between molecules, are crucial for understanding the compound's solid-state structure and its behavior in solution.
Environmental Degradation Pathways and Remediation Strategies
Biodegradation Mechanisms of Nitrophenolic Compounds
Biodegradation presents a cost-effective and environmentally friendly approach to detoxify nitrophenolic compounds, converting them into less harmful substances. jebas.org This process relies on the metabolic activities of various microorganisms that can utilize these compounds as a source of carbon, nitrogen, and energy. frontiersin.orgnih.govnih.gov
Under aerobic conditions, the biodegradation of nitrophenols predominantly proceeds through two main pathways: the hydroquinone (B1673460) pathway and the 4-nitrocatechol (B145892) pathway. frontiersin.orgmdpi.com The initial step in both pathways typically involves the action of a monooxygenase enzyme that removes the nitro group from the aromatic ring. ethz.ch
The Hydroquinone Pathway is commonly observed in Gram-negative bacteria. researchgate.netwiley.com In the degradation of p-nitrophenol (PNP), for instance, a monooxygenase converts PNP to 1,4-benzoquinone (B44022) (BQ), which is then reduced to hydroquinone (HQ). wiley.comnih.govnih.gov The HQ is further processed by a dioxygenase, leading to ring cleavage and subsequent entry into the β-ketoadipate pathway, ultimately yielding central metabolites like β-ketoadipate. frontiersin.orgnih.gov This pathway has been identified in various bacterial genera, including Pseudomonas, Moraxella, and Stenotrophomonas. frontiersin.orgwiley.comoup.com
The 4-Nitrocatechol Pathway is more prevalent in Gram-positive bacteria, such as Arthrobacter and Rhodococcus. acs.orgscispace.com This pathway initiates with the hydroxylation of the nitrophenol to form a nitrocatechol. nih.govacs.org For example, p-nitrophenol is converted to 4-nitrocatechol (4-NC). nih.govacs.orgacs.org Subsequently, the nitro group is removed, forming 1,2,4-benzenetriol (B23740) (BT), which then undergoes ring cleavage. acs.orgacs.org The resulting intermediates, such as maleylacetate, are funneled into central metabolic pathways. nih.govacs.org Interestingly, some Gram-negative bacteria like Burkholderia sp. strain SJ98 have also been found to utilize a 4-nitrocatechol-mediated degradation pathway. nih.govacs.orgacs.org
The aerobic degradation of o-nitrophenol has been shown to proceed via catechol. iwaponline.comnih.gov
Under anaerobic conditions, the primary transformation of nitrophenolic compounds involves the reduction of the nitro group. mdpi.comethz.ch This reductive pathway is catalyzed by nitroreductases, which can be either oxygen-insensitive (Type I) or oxygen-sensitive (Type II). mdpi.com The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. mdpi.com For example, 3-nitrophenol (B1666305) is reduced to 3-hydroxylaminophenol, which can then be rearranged to form aminohydroquinone or 4-aminocatechol. ethz.ch Similarly, 2-nitrophenol (B165410) and 4-nitrophenol (B140041) are anaerobically biodegraded to 2-aminophenol (B121084) and 4-aminophenol, respectively. cdc.gov These resulting aminophenols can be further degraded, although the complete mineralization to methane (B114726) and carbon dioxide can be a slower process. researchgate.net
The use of microbial consortia, which are communities of different microbial species, often demonstrates enhanced degradation capabilities compared to single strains. nih.govnih.gov A consortium can exhibit a broader range of enzymatic activities, allowing for the complete mineralization of complex mixtures of pollutants. For instance, a consortium containing Pseudomonas sp., Cupriavidus necator, and Alcaligenes sp. has been successfully used to remediate soil contaminated with a mixture of nitrophenol isomers. nih.gov Another consortium comprising species of Acinetobacter, Pseudomonas, Bacillus, and others was effective in degrading methyl parathion (B1678463) and its breakdown product, p-nitrophenol. nih.gov
Furthermore, advances in genetic and metabolic engineering have enabled the development of engineered microbial strains with enhanced bioremediation potential. nih.govresearchgate.net By introducing genes encoding for specific degradation pathways into robust host organisms like Escherichia coli, it is possible to create strains with high tolerance and rapid degradation rates for specific pollutants. nih.govnih.gov For example, an engineered E. coli strain expressing the p-nitrophenol degradation pathway from Pseudomonas putida demonstrated complete degradation of high concentrations of the pollutant. nih.govresearchgate.net Aerobic microbial granules, which are dense aggregates of microbial consortia, have also been developed and shown to be effective in treating wastewater containing o-nitrophenol, particularly when a co-substrate like glucose is available. iwaponline.comnih.gov
Enzymatic biotransformation utilizes isolated enzymes to catalyze the degradation of pollutants. This approach offers advantages such as high specificity and the ability to function under a wider range of environmental conditions compared to whole-cell systems. The key enzymes in nitrophenol degradation are monooxygenases and dioxygenases, which are responsible for the initial oxidative attack and ring cleavage, respectively. ethz.chnih.gov For instance, a nitrophenol oxygenase purified from Pseudomonas putida B2 was shown to convert o-nitrophenol to catechol and nitrite. asm.org Nitroreductases are the primary enzymes in the anaerobic degradation pathway, catalyzing the reduction of the nitro group. researchgate.net The biotransformation of nitrophenols can also be a defense mechanism in higher organisms, as studies have shown that compounds like 4-nitrophenol can influence the activity of biotransformation enzymes such as cytochrome P450s (CYP3A) and catechol-O-methyltransferase (COMT) in animal models. nih.govresearchgate.net
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). niscpr.res.ineeer.org These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds. eeer.org
The Fenton process is a widely studied AOP that involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. niscpr.res.inacs.org This process is particularly effective in acidic conditions, typically at a pH between 2 and 4. acs.org The Fenton reaction has been successfully applied for the degradation of p-nitrophenol, achieving high removal efficiencies. niscpr.res.inresearchgate.net
The photo-Fenton process is an enhancement of the Fenton process where the reaction mixture is exposed to UV or visible light. scielo.brscispace.com The light irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of hydrogen peroxide, leading to an increased production of hydroxyl radicals and, consequently, a faster degradation rate. scielo.brscispace.com Heterogeneous photo-Fenton processes, which utilize solid iron-containing catalysts like goethite (α-FeOOH) or iron-doped titanium dioxide (Fe-TiO₂), have also been developed. vilniustech.ltnih.gov These heterogeneous systems offer the advantage of easier catalyst recovery and reuse, and can be effective over a broader pH range. vilniustech.ltnih.gov For example, the complete degradation of 4-nitrophenol has been achieved using a goethite/H₂O₂/UV system. vilniustech.lt Similarly, Fe-doped TiO₂ has proven to be an effective catalyst for the photocatalytic degradation of 4-nitrophenol in the presence of H₂O₂. nih.gov
Table 1: Comparison of Fenton and Photo-Fenton Processes for p-Nitrophenol Degradation
| Process | Catalyst/Reagents | pH | Reaction Time | Degradation Efficiency (%) | Mineralization (TOC/COD Removal %) | Reference |
| Homogeneous Fenton | Fe²⁺, H₂O₂ | 3 | 60 min | 96.80 | - | niscpr.res.in |
| Homogeneous Fenton | Fe²⁺, H₂O₂ | 3 | 40 min | 93.6 | 60.3 (TOC), 50 (COD) | eeer.org |
| Homogeneous Fenton | Fe²⁺, H₂O₂ | 3 | 120 min | >99 | 30.6 (DOC) | researchgate.netiwaponline.com |
| Heterogeneous Photo-Fenton | Goethite (α-FeOOH), H₂O₂ | 3 | 120 min | 100 | - | vilniustech.lt |
| Heterogeneous Photo-Fenton | Fe-TiO₂ (1% Fe), H₂O₂ | 6.17 | 60 min | 100 | 67.53 (TOC) | nih.gov |
| Solar Photo-Fenton | Foundry Sand, H₂O₂ | 3 | 105 min | 97.19 | Confirmed by COD reduction | scielo.br |
UV-Based Oxidation (e.g., UV/H2O2, UV/O3)
No specific studies detailing the degradation of 4-Isopropyl-2-nitrophenol using UV/H2O2 or UV/O3 advanced oxidation processes were found. Research in this area primarily focuses on other nitrophenols, for which these methods have been shown to be effective. For instance, studies on 4-nitrophenol demonstrate that UV/H2O2 processes can lead to its complete degradation, following apparent first-order kinetics nih.gov. However, analogous kinetic data, degradation efficiencies, or identified by-products for this compound are not available.
Photocatalytic Degradation using Semiconductor Nanomaterials (e.g., TiO2, ZnS, CdS, Ag-TiO2)
There is a notable absence of literature on the photocatalytic degradation of this compound using common semiconductor nanomaterials. The scientific community has widely investigated the use of catalysts like TiO2, ZnS, CdS, and silver-doped TiO2 for the degradation of 4-nitrophenol sci-hub.senih.govrsc.orgfrontiersin.org. These studies often report high degradation efficiencies under UV or visible light irradiation. For example, TiO2 nanopowder has been shown to achieve 99.51% degradation of 4-nitrophenol within 80 minutes under UV light sci-hub.se. Unfortunately, no comparable studies or data sets have been published for this compound.
Ozonation and Combined Ozonation Systems
Specific data on the removal of this compound through ozonation or combined systems like O3/H2O2 or catalytic ozonation is not present in the searched literature. The ozonation of other compounds, such as 4-chloro-2-nitrophenol, has been studied, with results indicating that process effectiveness is highly dependent on pH bioline.org.br. Without dedicated research, it is not possible to extrapolate these findings to this compound.
Photochemical Transformation in Environmental Matrices
Direct Photolysis Studies
No dedicated studies on the direct photolysis of this compound were identified. Research on related molecules, such as isopropyl nitrate (B79036), has been conducted to understand their aqueous-phase photolysis, but this does not provide direct kinetic data or quantum yields for the target compound copernicus.org.
Indirect Photolysis Mechanisms
Information regarding the indirect photolysis of this compound, which would involve reactions with photochemically generated species like hydroxyl radicals (•OH) or singlet oxygen, is not available. While the general mechanisms of indirect photolysis are understood for various pesticides and pollutants, specific pathways and rates for this compound have not been documented nih.govuc.pt.
Influence of Environmental Factors on Photodegradation Kinetics (e.g., pH, Solvent Effects)
Based on a comprehensive review of available scientific literature, specific research detailing the identification and characterization of degradation by-products for the compound this compound could not be located.
While extensive research exists on the environmental degradation pathways and by-products of related nitrophenolic compounds, such as 4-nitrophenol (PNP) and 2-nitrophenol, this information does not directly apply to the specific molecular structure of this compound. Degradation pathways are highly dependent on the compound's structure, including the type and position of its functional groups. The presence of the isopropyl group at the 4-position of 2-nitrophenol would significantly influence its chemical and biological breakdown, leading to a unique set of degradation intermediates and final products.
Studies on analogous compounds reveal common degradation mechanisms like hydroxylation, denitrification, and ring cleavage, which lead to intermediates such as catechols and hydroquinones before eventual mineralization. epa.govnih.govcdc.gov For instance, the degradation of 4-nitrophenol often proceeds through the formation of 4-nitrocatechol or hydroquinone. nih.gov Similarly, some microorganisms are known to metabolize 4-isopropylphenol (B134273) (a related but distinct compound) into 4-isopropylcatechol. ethz.ch
However, without specific studies on this compound, any discussion of its by-products would be speculative and fall outside the required scope of this article. Therefore, no data table or detailed research findings on the degradation by-products of this compound can be provided at this time.
Synthetic Utility and Advanced Applications in Organic Synthesis
Intermediate in the Synthesis of Heterocyclic Systems
4-Isopropyl-2-nitrophenol and its derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. google.com Heterocyclic structures are fundamental cores in many pharmaceuticals and biologically active molecules. rsc.org The presence of the nitro and hydroxyl groups on the aromatic ring of this compound provides reactive sites for cyclization reactions. musechem.comrsc.org
For instance, derivatives of this compound can be used to construct benzoxazole (B165842) rings. pharm.or.jp Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. The synthesis often involves the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable reagent. pharm.or.jp
Furthermore, the strategic placement of functional groups in this compound allows for its incorporation into more complex polycyclic and heterocyclic systems. acs.org The development of efficient synthetic routes to these systems is an active area of research, with applications in medicinal chemistry and materials science. rsc.orgnih.govrsc.org
Role in the Development of Fine Chemicals and Specialty Materials
The versatility of this compound extends to its use in the production of fine chemicals and specialty materials. musechem.com Its derivatives can be tailored to exhibit specific properties, making them valuable in a variety of industrial applications.
For example, derivatives of nitrophenols are investigated for their potential use as additives or modifiers in polymers and coatings. The introduction of the 4-isopropyl-2-nitrophenyl moiety can impart desired characteristics such as antioxidant properties.
Moreover, the chemical reactivity of this compound allows it to serve as a starting material for a broad range of other chemical intermediates. lookchem.comchemsrc.com These intermediates are then used in the synthesis of products for the pharmaceutical, agrochemical, and dye industries. musechem.com The ability to functionalize the aromatic ring and modify the existing nitro and hydroxyl groups makes this compound a key component in the toolbox of synthetic organic chemists. sigmaaldrich.com
Utilization in Ligand Design and Coordination Chemistry
The phenolic oxygen and the nitro group of this compound and its derivatives can act as coordination sites for metal ions, making them useful in ligand design and coordination chemistry. uobabylon.edu.iqrsc.org The resulting metal complexes can exhibit interesting catalytic and photophysical properties. mdpi.comresearchgate.net
For example, nitrophenolate ligands can coordinate to metal centers, and the electronic properties of the resulting complexes can be tuned by modifying the substituents on the aromatic ring. rsc.org This has led to the development of metal complexes with applications in catalysis, such as in oxidation and reduction reactions. mdpi.comresearchgate.net
Research in this area explores the synthesis and characterization of coordination polymers and discrete metal complexes. mdpi.comresearchgate.net These studies investigate how the structure of the ligand influences the properties of the resulting metal complex, with the goal of designing new materials with specific functions, such as catalysts for nitrophenol reduction or materials with unique luminescent properties. rsc.orgmdpi.com
Table 2: List of Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1576-10-9 | C₉H₁₁NO₃ |
| 4-Isopropylaniline | 99-88-7 | C₉H₁₃N |
| 2-Amino-4-isopropylphenol | 3280-68-0 | C₉H₁₃NO |
| 4-Isopropylphenol (B134273) | 99-89-8 | C₉H₁₂O |
| 2-Isopropyl-4-nitrophenol | 60515-72-2 | C₉H₁₁NO₃ |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Isopropyl-2-nitrophenol, and how can reaction conditions be optimized?
- Methodology : Nitration of 4-isopropylphenol using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is a common approach. Purification via recrystallization in ethanol-water mixtures improves yield. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection. Adjust stoichiometry of nitrating agents to minimize byproducts like dinitro derivatives .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Combine spectroscopic techniques:
- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with computed spectra (e.g., using NIST reference libraries for analogous nitrophenols) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 195.1).
- Infrared (IR) : Identify nitro ( ~1520 cm<sup>-1</sup>) and phenolic O–H ( ~3300 cm<sup>-1</sup>) stretches .
Q. What protocols ensure accurate determination of physicochemical properties (e.g., solubility, pKa)?
- Methodology :
- Solubility : Use UV-Vis spectroscopy to measure saturation concentrations in solvents (e.g., DMSO, ethanol) at 25°C. Validate with HPLC .
- pKa : Perform potentiometric titration in aqueous buffers (pH 4–8). Compare with computational predictions via QSPR models .
Q. What safety protocols are critical for handling this compound in laboratories?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Monitor airborne concentrations via personal air sampling (OSHA Method PV2120) .
- Store in amber glass at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound derivatives (e.g., ethers, esters)?
- Methodology : For etherification (e.g., methyl ether formation), employ Williamson synthesis with methyl iodide and K₂CO₃ in acetone. Track regioselectivity using <sup>13</sup>C NMR to confirm substitution at the phenolic oxygen . For ester derivatives, optimize acylation conditions (e.g., acetyl chloride in pyridine) to avoid nitro group reduction .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?
- Methodology :
- Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .
- Cross-validate with X-ray crystallography for unambiguous confirmation of nitro and isopropyl group positions .
- Apply density functional theory (DFT) calculations to predict coupling constants and compare with experimental data .
Q. What advanced techniques assess the environmental fate of this compound in aqueous systems?
- Methodology :
- Conduct hydrolysis studies at varying pH (4–9) and temperatures (20–40°C). Quantify degradation products via LC-MS/MS .
- Evaluate photostability using solar simulators; monitor nitro group reduction products (e.g., aminophenol derivatives) .
Q. How can computational modeling predict the reactivity and toxicity of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
